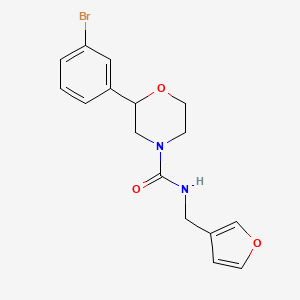![molecular formula C21H19ClN2O2 B7551762 N-[1-(4-chlorophenyl)cyclobutyl]-1-methyl-2-oxoquinoline-4-carboxamide](/img/structure/B7551762.png)
N-[1-(4-chlorophenyl)cyclobutyl]-1-methyl-2-oxoquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-chlorophenyl)cyclobutyl]-1-methyl-2-oxoquinoline-4-carboxamide, commonly known as CCG-1423, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of CCG-1423 involves the inhibition of several key signaling pathways, including RhoA and ROCK. These pathways play important roles in cell migration, proliferation, and survival, and their dysregulation has been implicated in several diseases.
Biochemical and Physiological Effects:
In addition to its effects on signaling pathways, CCG-1423 has been shown to have a variety of biochemical and physiological effects. These include the inhibition of actin polymerization, the modulation of calcium signaling, and the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
CCG-1423 has several advantages for use in laboratory experiments, including its specificity and potency as an inhibitor. However, the complexity of its synthesis and its relatively high cost may limit its use in some settings.
Orientations Futures
There are several potential future directions for research involving CCG-1423. These include further investigation of its therapeutic potential in specific diseases, as well as the development of more efficient synthesis methods and the identification of additional targets for this molecule. Additionally, the use of CCG-1423 in combination with other drugs or therapies may enhance its effectiveness and broaden its potential applications.
Méthodes De Synthèse
CCG-1423 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis of this molecule has been described in several scientific publications, and it is generally considered a challenging process due to the complexity of the molecule's structure.
Applications De Recherche Scientifique
CCG-1423 has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. In vitro studies have shown that this molecule can inhibit the activity of several key signaling pathways involved in these diseases, making it a promising candidate for further investigation.
Propriétés
IUPAC Name |
N-[1-(4-chlorophenyl)cyclobutyl]-1-methyl-2-oxoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-24-18-6-3-2-5-16(18)17(13-19(24)25)20(26)23-21(11-4-12-21)14-7-9-15(22)10-8-14/h2-3,5-10,13H,4,11-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJNLSVLVAFBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3(CCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide](/img/structure/B7551682.png)
![N-(1-benzyl-1,2,4-triazol-3-yl)-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551691.png)
![N-[[4-(4-ethoxyphenyl)oxan-4-yl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551702.png)
![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7551717.png)
![3-(4-Chlorophenyl)-5-[(5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7551732.png)
![2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7551738.png)

![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide](/img/structure/B7551741.png)
![2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7551757.png)
![2-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]-1H-quinoline-4-carboxamide](/img/structure/B7551772.png)
![2-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-5-methylsulfonylbenzamide](/img/structure/B7551780.png)
![3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7551790.png)
![5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7551796.png)
![[4-[1-(2,6-Dichlorophenyl)-5-ethyl-1,2,4-triazole-3-carbonyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7551801.png)